1-(3-hydroxy-4-methanesulfonylphenyl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Hydroxy-4-methanesulfonylphenyl)ethan-1-one is an organic compound with the molecular formula C9H10O4S and a molecular weight of 214.24 g/mol . This compound is characterized by the presence of a hydroxy group, a methanesulfonyl group, and an ethanone group attached to a phenyl ring. It is used primarily in research settings and has various applications in chemistry and biology.
Preparation Methods
The synthesis of 1-(3-hydroxy-4-methanesulfonylphenyl)ethan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with a phenyl ring substituted with a hydroxy group and a methanesulfonyl group.
Reaction Conditions: The phenyl ring is then subjected to Friedel-Crafts acylation using ethanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production: Industrial production methods may involve optimizing reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification techniques such as recrystallization.
Chemical Reactions Analysis
1-(3-Hydroxy-4-methanesulfonylphenyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ethanone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
1-(3-Hydroxy-4-methanesulfonylphenyl)ethan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory or anticancer properties.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-hydroxy-4-methanesulfonylphenyl)ethan-1-one involves its interaction with molecular targets such as enzymes and receptors. The hydroxy group can form hydrogen bonds with active sites of enzymes, while the methanesulfonyl group can participate in electrostatic interactions. These interactions can modulate the activity of enzymes and affect cellular pathways, leading to various biological effects .
Comparison with Similar Compounds
1-(3-Hydroxy-4-methanesulfonylphenyl)ethan-1-one can be compared with similar compounds such as:
1-(3-Hydroxy-4-methylphenyl)ethan-1-one: This compound lacks the methanesulfonyl group and has different chemical reactivity and biological activity.
1-(3-Hydroxy-4-methoxyphenyl)ethan-1-one:
1-(3-Hydroxy-4-chlorophenyl)ethan-1-one: The presence of a chlorine atom affects its reactivity and interactions with biological targets.
Properties
IUPAC Name |
1-(3-hydroxy-4-methylsulfonylphenyl)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O4S/c1-6(10)7-3-4-9(8(11)5-7)14(2,12)13/h3-5,11H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTRQTGVLIJZYIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)S(=O)(=O)C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.